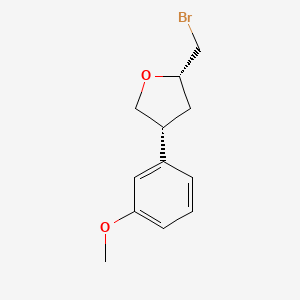![molecular formula C11H13N3O B13200448 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline](/img/structure/B13200448.png)
3-[2-(1H-Imidazol-1-yl)ethoxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(1H-Imidazol-1-yl)ethoxy]aniline is a chemical compound that features an imidazole ring attached to an aniline moiety through an ethoxy linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline typically involves the reaction of 3-bromoaniline with 2-(1H-imidazol-1-yl)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the ethoxy group containing the imidazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-[2-(1H-Imidazol-1-yl)ethoxy]aniline can undergo various types of chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学研究应用
3-[2-(1H-Imidazol-1-yl)ethoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
作用机制
The mechanism of action of 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The aniline moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Lacks the aniline moiety, making it less versatile in certain synthetic applications.
3-Bromoaniline: Does not contain the imidazole ring, limiting its potential interactions and applications.
Imidazole: A simpler structure without the ethoxy and aniline groups, used widely in various chemical reactions.
Uniqueness
3-[2-(1H-Imidazol-1-yl)ethoxy]aniline is unique due to the presence of both an imidazole ring and an aniline moiety, connected through an ethoxy linker.
属性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
3-(2-imidazol-1-ylethoxy)aniline |
InChI |
InChI=1S/C11H13N3O/c12-10-2-1-3-11(8-10)15-7-6-14-5-4-13-9-14/h1-5,8-9H,6-7,12H2 |
InChI 键 |
MSHCBMNAPXVHPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCCN2C=CN=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


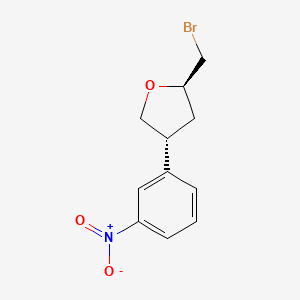
![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
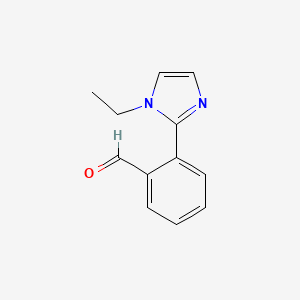
![2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)
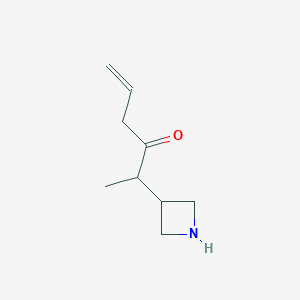
![4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)


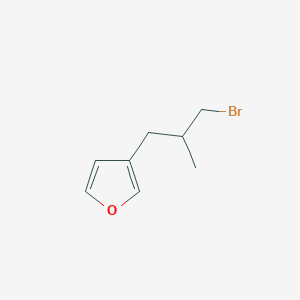

![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
